molecular formula C9H20N2O2 B153841 (S)-2-Amino-6-(isopropylamino)hexanoic acid CAS No. 5977-09-3

(S)-2-Amino-6-(isopropylamino)hexanoic acid

Cat. No.: B153841
CAS No.: 5977-09-3
M. Wt: 188.27 g/mol
InChI Key: CBAWNLIZBXJSFS-QMMMGPOBSA-N
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Description

(S)-2-Amino-6-(isopropylamino)hexanoic acid is a sophisticated synthetic amino acid derivative designed for advanced research in immunometabolism and cancer biology. Its primary research value lies in its potential as a potent inhibitor of the arginase enzyme family (ARG-1 and ARG-2) . Arginase is a manganese-containing metalloenzyme that competes with nitric oxide synthase (NOS) for the common substrate L-arginine, converting it to L-ornithine and urea . The strategic incorporation of the isopropylamino group into the side chain is intended to mimic and extend upon known pharmacophores, such as those found in advanced arginase inhibitors like CB-1158 (numidargistat) . This structural feature is engineered to provide additional ionic interactions with aspartic acid residues (e.g., Asp181, Asp183, and Asp202) within the enzyme's active site, thereby enhancing binding affinity and inhibitory potency . In the tumor microenvironment (TME), upregulated arginase activity in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) depletes local L-arginine, leading to suppression of T-cell function and immune evasion . Consequently, this compound serves as a critical research tool for investigating and disrupting this immunosuppressive pathway, potentially restoring T-cell-mediated anti-tumor immunity . Beyond oncology, it is also valuable for studying the role of arginase in other pathologies, including cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders like Alzheimer's disease, where dysregulated L-arginine metabolism is implicated . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-6-(propan-2-ylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(2)11-6-4-3-5-8(10)9(12)13/h7-8,11H,3-6,10H2,1-2H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAWNLIZBXJSFS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346530
Record name (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5977-09-3
Record name N6-Isopropyl- L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005977093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)‐2‐amino‐6‐[(propan‐2‐yl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-ISOPROPYL- L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863QKG1AN5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chiral Pool Utilization

The chiral pool strategy leverages naturally occurring enantiopure precursors to streamline synthesis. For (S)-2-amino-6-(isopropylamino)hexanoic acid, L-lysine serves as a starting material due to its native (S)-configuration at the α-carbon. The synthesis involves selective protection of the α-amino group followed by alkylation of the ε-amino position with isopropyl bromide.

Reaction Scheme:

  • Protection of L-lysine’s α-amino group using tert-butoxycarbonyl (Boc) anhydride in a basic aqueous medium (yield: 85–92%).

  • Alkylation of the ε-amino group with isopropyl bromide in dimethylformamide (DMF) using potassium carbonate as a base (yield: 70–78%).

  • Deprotection of the Boc group via trifluoroacetic acid (TFA) treatment, yielding the target compound.

Key Challenges:

  • Competitive alkylation at the α-position necessitates careful control of reaction stoichiometry.

  • Epimerization risks during deprotection require low-temperature conditions (0–5°C).

Diastereomeric Resolution Techniques

Chiral Acid-Mediated Crystallization

Racemic 2-amino-6-(isopropylamino)hexanoic acid can be resolved using chiral acids to form diastereomeric salts, which are separated via fractional crystallization. A patented method for resolving analogous compounds employs (+)-di-p-toluyl-D-tartaric acid as the resolving agent.

Procedure:

  • React the racemic mixture with (+)-di-p-toluyl-D-tartaric acid in ethanol-water (4:1 v/v) at 50°C.

  • Cool the solution to 4°C to precipitate the (S)-enantiomer salt preferentially (enantiomeric excess [ee]: 98–99%).

  • Liberate the free (S)-amino acid via basification with sodium hydroxide and extraction.

Optimization Data:

ParameterOptimal ConditionEffect on ee
Solvent CompositionEthanol:Water (4:1)Maximizes solubility differential
Temperature50°C (dissolution), 4°C (crystallization)Enhances crystal purity
Molar Ratio (Acid:Base)1:1Prevents salt disproportionation

Enzymatic Kinetic Resolution

Lipase-Catalyzed Enantioselective Acylation

Lipases exhibit enantioselectivity toward primary amines, enabling kinetic resolution. Immobilized Candida antarctica lipase B (CAL-B) acylates the (R)-enantiomer of 2-amino-6-(isopropylamino)hexanoic acid, leaving the (S)-enantiomer unreacted.

Process Details:

  • Substrate: Racemic amino acid dissolved in tert-butyl methyl ether (TBME).

  • Acyl Donor: Vinyl acetate (2 equiv).

  • Conditions: 30°C, 24 hours, 400 rpm agitation.

  • Outcome: (S)-enantiomer isolated with 95% ee and 45% yield.

Limitations:

  • Incomplete conversion (50% theoretical maximum) necessitates recycling of the undesired enantiomer.

  • Enzyme stability declines after 3–5 cycles, affecting cost efficiency.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to enhance reproducibility and reduce waste. A representative protocol involves:

  • Protection Step: Boc-L-lysine synthesis in a tubular reactor (residence time: 10 min, 25°C).

  • Alkylation Step: Mixed with isopropyl bromide in a microreactor (70°C, 5 min).

  • Deprotection: TFA quench in a segmented flow system, yielding >99% purity.

Advantages Over Batch Processing:

  • 30% reduction in solvent usage.

  • 20% higher overall yield due to precise temperature control.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Chiral Pool (L-Lysine)70–7899ModerateHigh
Diastereomeric Salt40–4598–99HighModerate
Enzymatic Resolution4595LowLow
Continuous Flow8599HighHigh

Key Insight: The chiral pool method balances cost and scalability, while continuous flow synthesis excels in large-scale production.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). The (S)-enantiomer elutes at 12.3 min, confirmed via chiral stationary phase analysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.05 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 1.45–1.60 (m, 4H, CH₂CH₂CH₂), 2.95 (t, J = 7.0 Hz, 2H, NHCH₂), 3.35 (septet, J = 6.5 Hz, 1H, CH(CH₃)₂).

  • [α]D²⁵: +32.5° (c = 1, H₂O), confirming (S)-configuration .

Chemical Reactions Analysis

(S)-2-Amino-6-(isopropylamino)hexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the propan-2-yl group is replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₂₀N₂O₂
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 5977-09-3
  • Solubility : Soluble in water

The compound features an isopropylamino group at the sixth carbon of the hexanoic acid chain, contributing to its unique properties and reactivity.

Chemistry

(S)-2-Amino-6-(isopropylamino)hexanoic acid serves as a building block in the synthesis of more complex molecules. Its structure allows for the introduction of various functional groups, facilitating the development of new compounds for research and industrial applications.

ApplicationDescription
Building BlockUsed in organic synthesis to create derivatives with specific functional groups.
Peptide SynthesisEmployed in the synthesis of peptides due to its amine and carboxylic acid functionalities.

Biology

In biological research, this compound is studied for its role in enzyme activity and protein modification. Its potential as a substrate or inhibitor in enzymatic reactions makes it valuable in metabolic studies.

Study FocusFindings
Enzyme ActivityInvestigated as a substrate for various enzymes, influencing metabolic pathways.
Protein ModificationExplored for its ability to modify proteins through acylation reactions.

Medicine

Research into the therapeutic applications of this compound is ongoing, particularly concerning neurodegenerative diseases and cancer therapy.

Case Study: Cancer Therapy
A study highlighted its potential to enhance chemotherapy efficacy by inducing apoptosis in cancer cells. This compound may improve the effectiveness of existing chemotherapeutics by acting on specific cellular pathways involved in tumor growth and resistance.

Therapeutic Mechanisms

  • Apoptosis Induction : Promotes programmed cell death in cancer cells.
  • Synergistic Effects : Enhances the action of other anticancer agents.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and nutraceuticals. Its properties make it suitable for developing dietary supplements aimed at enhancing physical performance.

Industrial UseDescription
PharmaceuticalsUsed as an intermediate in drug synthesis.
NutraceuticalsIncorporated into dietary supplements for muscle metabolism enhancement.

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-(isopropylamino)hexanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as monoamine oxidase, which plays a role in the regulation of neurotransmitters. This inhibition can lead to various physiological effects, including neuroprotection and modulation of metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (S)-2-Amino-6-(isopropylamino)hexanoic acid and related compounds:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Hexanoic acid backbone; (S)-amino at C2; isopropylamino at C6 C₉H₂₁N₃O₂ 203.28 Hypothesized use in drug design due to branched alkylamine side chain -
PrK [(S)-2-Amino-6-((prop-2-ynyloxy)carbonylamino)hexanoic acid] Alkyne-functionalized side chain at C6 C₁₁H₁₇N₃O₄ 255.27 Click chemistry handle for bioimaging in Pseudomonas aeruginosa biofilms
AzCK [(S)-2-Amino-6-((2-azidoethoxy)carbonylamino)hexanoic acid] Azide-functionalized side chain at C6 C₁₀H₁₈N₄O₄ 258.28 Bioorthogonal labeling in genetic code-expanded bacterial strains
(2S)-2-Amino-6-(trimethylammonio)hexanoic acid (δ-Trimethyllysine) Trimethylammonium group at C6 C₉H₂₁N₂O₂⁺ 189.24 Endogenous metabolite; precursor for carnitine biosynthesis
(2S)-2-Amino-6-(methylamino)hexanoic acid (N-Methyl-L-lysine) Methylamino group at C6 C₇H₁₆N₂O₂ 160.22 Post-translational modification in histones; epigenetic regulation
N(e)-Boc-L-lysine [(S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid] tert-Butoxycarbonyl (Boc) protecting group at C6 C₁₁H₂₂N₂O₄ 246.30 Protected intermediate in peptide synthesis
(S)-2-Amino-6-hydroxyhexanoic acid Hydroxyl group at C6 C₆H₁₃NO₃ 147.17 Biochemical studies; lysine metabolism analog
LLP [(2S)-2-Amino-6-[[3-hydroxy-2-methyl-5-phosphonooxymethyl)pyridin-4-yl]methylideneamino]hexanoic acid Pyridoxal phosphate (PLP) Schiff base at C6 C₁₆H₂₄N₃O₇P 401.35 Enzyme cofactor in PLP-dependent enzymes; structural studies in PDB complexes
6-Deaminosinefungin Purine ring and carboxyhexyl side chain C₁₅H₂₁N₇O₅ 379.37 S-Adenosylmethionine analog; antiviral activity

Key Differences in Structure and Function

Side Chain Functionalization: Click Chemistry Handles: PrK (alkyne) and AzCK (azide) enable bioorthogonal labeling in live cells, distinguishing them from the isopropylamino variant, which lacks such reactivity . Natural Modifications: δ-Trimethyllysine and N-Methyl-L-lysine are endogenous, participating in carnitine synthesis and epigenetic regulation, respectively . In contrast, this compound is synthetic.

Pharmacological Relevance: 6-Deaminosinefungin demonstrates antiviral activity by mimicking S-adenosylmethionine, a methyl donor in viral RNA capping . The isopropylamino analog’s branched side chain may enhance membrane permeability but requires further study.

Synthetic Utility: N(e)-Boc-L-lysine is critical in peptide synthesis for protecting ε-amino groups , whereas PrK/AzCK are tailored for imaging applications .

Biological Activity

(S)-2-Amino-6-(isopropylamino)hexanoic acid, often referred to as isopropyl amino acid, is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the following structural formula:

  • Molecular Formula : C₈H₁₈N₂O₂
  • IUPAC Name : (S)-2-amino-6-(propan-2-ylamino)hexanoic acid

This compound features a hexanoic acid backbone with an isopropylamino group at the sixth position, which contributes to its unique biological properties.

The primary biological activity of this compound is attributed to its role as an arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine, playing a crucial role in the urea cycle and nitric oxide production. By inhibiting arginase, this compound can potentially enhance nitric oxide availability, which is essential for various physiological functions, including vasodilation and immune response modulation .

2. Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Anticancer Activity : Studies have shown that arginase inhibitors can exhibit anticancer properties by promoting apoptosis in tumor cells and enhancing the effectiveness of conventional chemotherapy agents . The inhibition of arginase may also contribute to the suppression of tumor growth by altering the tumor microenvironment.
  • Anti-inflammatory Effects : The modulation of nitric oxide levels through arginase inhibition can lead to reduced inflammation. This has implications for treating inflammatory diseases where excessive arginine metabolism contributes to pathogenesis .
  • Neuroprotective Properties : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, potentially benefiting conditions such as neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells; enhances chemotherapy efficacy
Anti-inflammatoryReduces inflammation through nitric oxide modulation
NeuroprotectiveProtects neurons from oxidative damage

Case Study 1: Anticancer Efficacy

A study conducted on murine models demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered alongside standard chemotherapeutics. The combination therapy resulted in a marked increase in survival rates compared to controls .

Case Study 2: Inflammatory Response Modulation

In vitro studies using macrophage cell lines showed that treatment with this compound reduced pro-inflammatory cytokine production. This suggests its potential application in managing chronic inflammatory conditions such as rheumatoid arthritis .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-6-(isopropylamino)hexanoic acid, and what critical parameters affect yield?

Methodology :

  • Enantioselective synthesis : Use chiral auxiliaries (e.g., tert-butoxycarbonyl [Boc] groups) to preserve stereochemistry during amidation. Boc protection of the ε-amino group (as in H-Lys(Boc)-OH ) prevents side reactions.
  • Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for isopropylamine conjugation to the hexanoic acid backbone.
  • Critical parameters :
  • Temperature control (<25°C) to avoid racemization.
  • Purification via reversed-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) to isolate enantiomers .
    • Yield optimization : Typical yields range from 45–65%, influenced by solvent polarity (DMF or DCM) and stoichiometric ratios (amine:acid = 1.2:1) .

Q. How to characterize this compound using spectroscopic methods?

Analytical workflow :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
Proton/Groupδ (ppm)Reference
α-NH21.8–2.2
Isopropyl CH31.0–1.2
ε-NH (isopropylamino)3.1–3.3
  • Mass spectrometry : ESI-MS ([M+H]<sup>+</sup> expected at m/z 217.2) with fragmentation patterns confirming the isopropylamino side chain .
  • Chiral HPLC : Use a Chirobiotic T column (20% MeOH in CO2) to verify enantiopurity (>98% ee) .

Advanced Research Questions

Q. How to resolve contradictions in enantiomeric purity assessments across studies?

Root causes :

  • Column variability : Differences in chiral stationary phases (e.g., polysaccharide vs. macrocyclic glycopeptide columns) affect retention times .
  • Solvent effects : Polar solvents (e.g., MeCN) may induce conformational changes in the analyte, altering resolution. Mitigation :
  • Cross-validate with circular dichroism (CD) spectroscopy (190–250 nm) to confirm absolute configuration .
  • Standardize HPLC conditions (e.g., 25°C, 1.0 mL/min flow rate) across labs .

Q. What are the challenges in incorporating this compound into enzyme inhibition assays?

Experimental design :

  • Solubility : The compound is sparingly soluble in aqueous buffers (<5 mM). Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
  • Stability : Monitor pH-dependent degradation (t1/2 = 8–12 hrs at pH 7.4) via LC-MS .
  • Activity assays : Test against lysine-specific enzymes (e.g., lysyl oxidases) using fluorogenic substrates (e.g., Amplex Red) to quantify IC50 .

Q. How to address discrepancies in cytotoxicity data for derivatives of this compound?

Data analysis :

  • Cell line variability : Test across multiple lines (e.g., HEK293, HeLa) due to differences in transporter expression .
  • Metabolic interference : Use isotopically labeled analogs (e.g., <sup>15</sup>N) to track intracellular uptake and metabolism via LC-MS/MS .

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